Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by:
- Chlorine at position 3,
- Ethenyl (vinyl) at position 6,
- Trifluoromethyl (CF₃) at position 8,
- Methyl ester at position 2.
This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antitrypanosomal and pesticidal properties . Its structural features, particularly the electron-withdrawing CF₃ group and the ethenyl substituent, influence its physicochemical and pharmacokinetic behavior.
Properties
IUPAC Name |
methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-3-6-4-7(12(14,15)16)10-17-8(11(19)20-2)9(13)18(10)5-6/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUPXFANYHLFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)C=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold, which forms the core of this compound, has been associated with various biological activities, including antimicrobial properties. While specific data on this particular compound is limited, related structures have shown promising results against bacterial pathogens.
Antibacterial Activity
A study on similar imidazo[1,2-a]pyridine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The table below summarizes the minimum inhibitory concentration (MIC) values for selected compounds:
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |
|---|---|---|
| Derivative A | 3.12 | 6.25 |
| Derivative B | 6.25 | 12.5 |
| Ciprofloxacin (control) | 2.00 | 2.00 |
While these results are not specific to this compound, they suggest potential antibacterial activity for compounds with similar structural features .
Antiparasitic Activity
Imidazo[1,2-a]pyridine derivatives have shown promise in antiparasitic applications, particularly against Cryptosporidium species.
Anti-Cryptosporidium Activity
Research on structurally related compounds has demonstrated potent activity against Cryptosporidium parvum, a protozoan parasite that causes cryptosporidiosis . While the exact compound was not specifically tested, analogous structures have shown encouraging results:
- Compound 2a (a related imidazo[1,2-a]pyridine derivative): EC50 = 0.17 μM against C. parvum
- Compound 17a (reduced triazolopyridazine): Comparable potency to the lead compound
These findings suggest that this compound may possess antiparasitic activity, though further studies are needed to confirm this hypothesis .
Potential Antitrypanosomal Activity
While not directly tested, the structural similarity of the compound to other imidazo[4,5-c]pyridines suggests potential antitrypanosomal activity.
A structure-activity relationship study of related compounds revealed:
- Imidazo[4,5-c]pyridines exhibited anti-trypanosomal effects
- The mechanism of action may involve alterations in phospholipid metabolism
These findings indicate that this compound could potentially have antitrypanosomal properties, though specific testing would be required to confirm this activity .
Potential as a Precursor for Metal Complexes
The imidazo[1,2-a]pyridine scaffold has been used to synthesize N-heterocyclic carbenes, which can form complexes with metals such as gold and silver . These metal complexes have shown various biological activities:
- Antibacterial properties
- Antitumor activities
While not directly related to the biological activity of this compound itself, this suggests potential applications in the development of metal-based therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has the following chemical properties:
- Molecular Formula : C12H8ClF3N2O2
- Molecular Weight : 292.64 g/mol
- CAS Number : 1237839-94-9
The structure features a trifluoromethyl group, which enhances its biological activity and stability in various chemical environments.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Case Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed significant activity against breast cancer cell lines by inducing apoptosis and inhibiting proliferation .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). This inhibition can disrupt the metabolic pathways that support tumor growth.
Data Table: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.0 | BCAT1 |
| Other Derivative | 7.5 | BCAT2 |
Crop Protection
Trifluoromethylpyridine derivatives are widely used in agrochemicals for their effectiveness in protecting crops from pests and diseases. This compound is being explored for its potential as a novel pesticide.
Case Study : The introduction of trifluoromethyl derivatives has led to the development of new agrochemicals that provide enhanced protection against a broader spectrum of pests while minimizing environmental impact .
Herbicide Development
The compound's unique chemical structure allows it to act as a herbicide by inhibiting specific plant growth pathways, making it a candidate for further research in sustainable agriculture.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Variations
Key structural analogs and their differences are summarized below:
Key Observations:
Ester Group Variation : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability.
Halogen Substitution : Bromine at position 6 () increases molecular weight and may enhance binding affinity in biological targets.
Polar Functional Groups : Hydroxyl groups () improve aqueous solubility but reduce metabolic stability.
Ethenyl vs.
Physicochemical and Pharmacokinetic Properties
Aqueous Solubility:
- The target compound’s ethenyl group may reduce solubility compared to hydroxylated analogs (e.g., ), but the methyl ester could enhance solubility relative to ethyl esters .
- Trifluoromethyl groups typically lower solubility due to hydrophobicity but improve metabolic resistance .
Metabolic Stability:
- Methyl esters are more susceptible to hydrolysis than ethyl esters, affecting bioavailability .
Preparation Methods
Core Formation
The imidazo[1,2-a]pyridine scaffold is synthesized by reacting 2-aminopyridine derivatives with bromopyruvic acid in dimethylformamide (DMF) at 100–125°C under 4.0 bar pressure. A catalytic amount of p-toluenesulphonic acid (PTSA, 0.25 equiv.) facilitates cyclization, achieving >90% conversion within 20 minutes. For the target compound, a pre-functionalized 2-aminopyridine bearing an 8-trifluoromethyl group is required as the starting material.
Esterification and Functionalization
The carboxylic acid intermediate from the first microreactor undergoes esterification with methanol in the presence of EDC/HOBt (1:1) and N,N-diisopropylethylamine (DIPEA) at 75°C for 10 minutes. Subsequent palladium-catalyzed coupling (e.g., Heck reaction) introduces the 6-ethenyl group, while electrophilic chlorination at the 3-position completes the synthesis.
Key Parameters:
-
Advantages : High throughput, reduced purification needs.
-
Limitations : Requires pre-functionalized starting materials.
A recent breakthrough in trifluoromethyl group introduction involves a metal-free dehydrative coupling strategy. This method utilizes hexafluoroisopropanol (HFIP) as a solvent and trifluoroacetaldehyde as the trifluoromethyl source:
Reaction Mechanism
The imidazo[1,2-a]pyridine core reacts with trifluoroacetaldehyde at room temperature, enabling direct C(sp²)–H hydroxytrifluoromethylation. The 8-trifluoromethyl group is installed via a dehydrative cross-coupling process, achieving 78–85% yield.
Subsequent Modifications
After trifluoromethylation, the 3-chloro and 6-ethenyl groups are introduced sequentially:
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Chlorination : Treatment with N-chlorosuccinimide (NCS) in dichloromethane at 0°C.
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Ethenylation : Suzuki-Miyaura coupling with ethenylboronic acid under palladium catalysis.
Key Parameters:
-
Advantages : Avoids transition metals, operates under ambient conditions.
Multi-Step Organic Synthesis via Sequential Functionalization
Traditional multi-step synthesis remains a robust method for constructing the target compound. This approach involves sequential functionalization of the imidazo[1,2-a]pyridine core:
Core Assembly
The imidazo[1,2-a]pyridine scaffold is synthesized via Gould-Jacobs cyclization, reacting 2-aminopyridine with ethyl bromopyruvate under acidic conditions.
Functional Group Introduction
-
Trifluoromethylation at C8 : Directed ortho-metalation (DoM) with n-BuLi followed by quenching with trifluoromethyl iodide.
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Chlorination at C3 : Electrophilic substitution using chlorine gas in acetic acid.
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Ethenylation at C6 : Heck coupling with vinyl bromide and palladium(II) acetate.
Key Parameters:
Comparative Analysis of Preparation Methods
Efficiency and Practicality
-
Continuous Flow : Superior for large-scale production due to rapid reaction times and minimized intermediate isolation.
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Metal-Free : Ideal for small-scale synthesis where metal contamination is a concern.
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Multi-Step : Flexible but labor-intensive, suitable for research-scale diversification.
Structural Confirmation and Analytical Validation
Post-synthesis, the compound’s structure is validated using single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR) spectroscopy. SC-XRD analysis confirms coplanarity of the imidazo[1,2-a]pyridine core and substituents, with intermolecular C–H⋯O hydrogen bonding stabilizing the crystal lattice .
Q & A
Q. What are the common synthetic strategies for preparing methyl-substituted imidazo[1,2-a]pyridine carboxylates?
Methodological Answer: Synthesis typically involves cyclocondensation between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, one-pot two-step reactions using substituted pyridines and acrylates under basic conditions (e.g., K₂CO₃ in DMF) can yield tetrahydroimidazo[1,2-a]pyridine derivatives . Key steps include nucleophilic attack followed by cyclization. Reaction optimization often requires temperature control (80–100°C) and 8–12 hours for completion. Purity is confirmed via column chromatography and spectroscopic validation (NMR, HRMS) .
Q. How is structural elucidation performed for imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Structural confirmation relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl protons at δ 5.1–6.3 ppm) and carbon backbone (e.g., trifluoromethyl carbons at δ 120–125 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ matching calculated masses within 5 ppm error) . X-ray crystallography may resolve regiochemical ambiguities, as demonstrated for related triazolopyridines .
Q. What solvents and conditions are optimal for stabilizing imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while storage requires inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis of ester groups. Room-temperature storage in amber vials minimizes photodegradation, as trifluoromethyl groups are sensitive to UV light .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved in imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:
- Variable Temperature (VT) NMR : Suppresses signal splitting caused by slow conformational exchange .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign overlapping signals .
- Spiking Experiments : Adding authentic samples to confirm peak identity .
Q. What methodologies optimize regioselective substitution in imidazo[1,2-a]pyridine synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to C-8 .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes C-6 ethenyl groups .
- Protecting Groups : Temporary protection of reactive sites (e.g., ester moieties) prevents undesired side reactions .
Q. How are computational methods used to predict the pharmacological activity of trifluoromethyl-substituted imidazo[1,2-a]pyridines?
Methodological Answer:
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃) with bioactivity (e.g., IC₅₀ values for anxiolytic effects) .
- DFT Calculations : Predict stability of reactive intermediates (e.g., carbocations during cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
